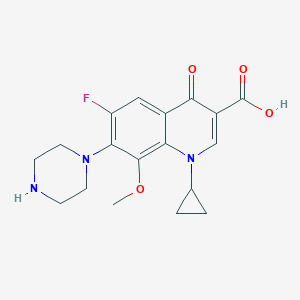

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-57-1) is a fluoroquinolone derivative structurally related to ciprofloxacin (CIP) but distinguished by an 8-methoxy substitution . Its molecular formula is C₁₈H₂₀FN₃O₄, with a molecular weight of 361.14 g/mol . While CIP lacks the 8-methoxy group, this modification is analogous to moxifloxacin (MOX), which is known for enhanced Gram-positive bacterial coverage . The compound is synthesized via reactions involving 8-methoxy-substituted intermediates, as seen in methods yielding 50–70% under nitrogen atmospheres .

Mécanisme D'action

Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone antibiotic Gatifloxacin .

Target of Action

The primary targets of Desmethyl Gatifloxacin are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Desmethyl Gatifloxacin exerts its bactericidal action by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

It’s known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to bacterial cell death .

Pharmacokinetics

Desmethyl Gatifloxacin exhibits high oral bioavailability, making oral and intravenous formulations interchangeable . It has a large volume of distribution, low protein binding, and broad tissue distribution . The drug is primarily excreted unchanged in the urine . At doses of 200–800 mg, the pharmacokinetics of Gatifloxacin are linear, time-independent, and predictable, with low intersubject variability .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Desmethyl Gatifloxacin leads to the disruption of bacterial DNA replication, transcription, repair, and recombination . This results in the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Gatifloxacin. For instance, the photodegradation of Gatifloxacin in water has been studied, and it was found that the degradation follows pseudo-first-order kinetics . Moreover, the presence of the drug in environmental matrices has been reported , indicating that environmental factors such as light exposure and water conditions could potentially affect the stability and activity of the drug .

Activité Biologique

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 112811-57-1) is a synthetic compound belonging to the quinolone class of antibiotics. It has gained attention for its potential biological activities, particularly against various bacterial strains and in the treatment of tuberculosis. This article reviews the compound's synthesis, biological activities, and relevant case studies.

- Molecular Formula : C₁₈H₂₀FN₃O₄

- Molecular Weight : 361.37 g/mol

- CAS Number : 112811-57-1

- MDL Number : MFCD25973505

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.37 g/mol |

| CAS Number | 112811-57-1 |

| MDL Number | MFCD25973505 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The introduction of cyclopropyl and piperazine groups significantly influences its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating a series of related compounds, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 0.44 to 34.02 μM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. In vitro studies reported MIC values between 7.32 and 136.10 μM , indicating its potential as an antitubercular agent .

Cytotoxicity Studies

Further investigations into cytotoxicity revealed that several derivatives of this compound were subjected to cytotoxic studies, showing varying levels of toxicity which are crucial for evaluating their safety profiles in therapeutic applications .

Study on Antibacterial Efficacy

In a comparative study, a derivative of this compound was tested against clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth effectively but also had a favorable safety profile compared to existing antibiotics .

Anticancer Potential

In addition to its antibacterial properties, some derivatives have been evaluated for anticancer activity using the MCF-7 breast cancer cell line. The results indicated significant cytotoxic effects, suggesting that these compounds could be further explored for their potential in cancer therapy .

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula: C₁₈H₂₀FN₃O₄

- Molecular Weight: 361.37 g/mol

- CAS Number: 112811-57-1

Structural Features

The compound's structure includes:

- A cyclopropyl group that may improve membrane permeability.

- A fluorine atom which enhances antibacterial potency.

- A methoxy group that potentially increases solubility and stability.

Antibacterial Activity

Research has highlighted the compound's effectiveness against a range of bacterial pathogens:

-

Mechanism of Action

- It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics.

-

Efficacy Against Bacteria

- Studies have demonstrated promising antibacterial activity against:

- Gram-positive bacteria : e.g., Staphylococcus aureus

- Gram-negative bacteria : e.g., Escherichia coli

- Minimum inhibitory concentrations (MICs) have been reported in the low micromolar range for several analogues of this compound.

- Studies have demonstrated promising antibacterial activity against:

Anti-Tubercular Properties

The compound has also shown moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv. This finding positions it as a candidate for further research in combating tuberculosis, a significant global health challenge.

Potential Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, although further research is required to substantiate these claims and clarify the underlying mechanisms.

Comparative Analysis with Related Compounds

The following table compares 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ciprofloxacin | Cyclopropyl group; piperazine | Broad-spectrum antibiotic |

| Norfloxacin | Fluorine atom; piperazine | Antibacterial agent |

| Ofloxacin | Fluorine; methoxy group | Antibacterial activity |

| Levofloxacin | Fluorine; piperazine | Effective against Gram-negative bacteria |

This comparison illustrates how the unique combination of substituents in 1-Cyclopropyl-6-fluoro-8-methoxy derivatives may enhance its antibacterial efficacy while potentially reducing side effects compared to other fluoroquinolones.

Synthesis and Evaluation

Research has focused on synthesizing various analogues of this compound to evaluate their biological activities. For instance, studies published in reputable journals have synthesized derivatives and assessed their efficacy against bacterial strains, revealing insights into structure–activity relationships (SAR) that guide further development.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound, suggesting its potential viability as an oral medication. Interaction studies have shown promising results regarding its binding affinity to DNA gyrase, reinforcing its candidacy for antibacterial drug development.

Q & A

Q. What are the common synthetic pathways for preparing 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction yields be optimized?

Basic Methodology : The synthesis typically involves cyclocondensation of fluorinated benzoic acid derivatives with ethyl 3-(N,N-dimethylamino)acrylate, followed by cyclopropylamine introduction and piperazinyl substitution. Key steps include:

- Quinolone Core Formation : Reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate under reflux in DMSO to form the quinoline skeleton .

- Cyclopropanation : Introducing the cyclopropyl group via nucleophilic substitution at the N-1 position using cyclopropylamine in anhydrous DMF .

- Piperazinyl Substitution : Replacing the C-7 chloro group with piperazine under controlled pH (8–9) to avoid side reactions .

Yield Optimization : - Use high-purity starting materials to reduce by-products.

- Optimize reaction temperature (80–100°C for cyclocondensation) and catalyst (e.g., triethylamine for piperazinyl substitution) .

- Employ column chromatography or recrystallization for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

Basic Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic coordinates and bond angles, as demonstrated for the nitrosopiperazinyl analog (triclinic crystal system, space group P1, a = 8.378 Å, b = 9.625 Å) .

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine positions, while NMR confirms methoxy (-OCH) and cyclopropyl proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 331.34 for [M+H]) and fragmentation patterns .

Q. How do structural modifications at the C-7 and C-8 positions influence antibacterial activity, and what SAR trends have been observed in related quinolones?

Advanced SAR Analysis :

- C-7 Piperazinyl Group : Essential for gram-negative activity. Nitroso or methylamino substituents (e.g., 4-nitrosopiperazinyl in ) enhance DNA gyrase binding but reduce solubility .

- C-8 Methoxy vs. Hydroxy : Methoxy (as in moxifloxacin) improves gram-positive coverage and pharmacokinetics by reducing CYP450 interactions, while hydroxyl groups increase phototoxicity .

- C-6 Fluorine : Critical for potency; removal decreases affinity for gyrase-topoisomerase IV .

Data Contradictions : Some studies report that bulkier C-7 substituents (e.g., 3-methylaminopiperidine in ) improve Staphylococcus aureus activity but increase cytotoxicity .

Q. What crystallographic data are available for derivatives of this compound, and how can they inform rational drug design?

Advanced Application :

- Crystal Packing Analysis : The nitrosopiperazinyl derivative (CHFNO) forms hydrogen bonds between the carboxylic acid and nitroso groups, stabilizing the zwitterionic form .

- Torsion Angle Insights : The cyclopropyl ring adopts a chair-like conformation, minimizing steric clash with the quinolone core. This data guides substituent placement to maintain planarity for target binding .

- Solvent Interactions : Methanol solvates in the crystal lattice (e.g., ) suggest strategies to improve solubility via co-crystallization .

Q. How can researchers address bacterial resistance mechanisms, such as mutations in DNA gyrase, when developing analogs of this compound?

Advanced Strategies :

- Dual-Targeting Analogs : Introduce bulky C-7 groups (e.g., 3-hydroxyazetidinyl in ) to inhibit both gyrase and topoisomerase IV, reducing mutation escape .

- Fluorine Replacement : Substituting C-6 fluorine with chlorine (e.g., clinafloxacin in ) retains activity against resistant Pseudomonas aeruginosa .

- Adjuvant Combinations : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract overexpression of mexAB-oprM .

Q. What methodologies are recommended for identifying and quantifying synthetic impurities or degradation products in batches of this compound?

Basic to Advanced Methodology :

- HPLC-UV/Vis : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient to separate impurities like 8-hydroxy derivatives (Pharmacopeial standards in ) .

- LC-MS/MS : Detect trace by-products (e.g., ethyl ester intermediates from incomplete hydrolysis) with a detection limit of 0.1% .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to profile stability-related impurities .

Comparaison Avec Des Composés Similaires

Key Observations :

- The 8-methoxy group in the target compound reduces synthesis efficiency (50% yield) compared to CIP derivatives without this substitution .

- Piperazine ring modifications (e.g., propargyl or bicyclic amines) often improve yields (70–85%) due to optimized reaction conditions .

Key Findings :

- The 8-methoxy group, as seen in MOX, likely improves Gram-positive activity compared to CIP .

- Piperazine modifications (e.g., pyrazole or thiourea groups) diversify applications but may reduce antibacterial efficacy .

- Photodegradation of the target compound under UVA light produces less toxic metabolites than CIP, suggesting improved stability .

Physicochemical Properties

Key Insights :

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSNIFKGXSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150187 | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-57-1 | |

| Record name | PD 135042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.